molecular formula C11H14N2O5S B14608420 N-(Methanesulfonyl)-N-(4-nitrophenyl)butanamide CAS No. 61068-37-9

N-(Methanesulfonyl)-N-(4-nitrophenyl)butanamide

Cat. No.: B14608420
CAS No.: 61068-37-9
M. Wt: 286.31 g/mol
InChI Key: YPRATTXOXSOETB-UHFFFAOYSA-N
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Description

Butanamide, N-(methylsulfonyl)-N-(4-nitrophenyl)- is a synthetic organic compound It is characterized by the presence of a butanamide backbone with a methylsulfonyl group and a 4-nitrophenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-(methylsulfonyl)-N-(4-nitrophenyl)- typically involves the following steps:

    Formation of the Butanamide Backbone: This can be achieved through the reaction of butanoic acid with ammonia or an amine under dehydrating conditions.

    Introduction of the Methylsulfonyl Group: This step involves the reaction of the butanamide with a methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 4-Nitrophenyl Group: The final step involves the reaction of the intermediate with 4-nitroaniline under suitable conditions, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May be used in studies involving enzyme inhibition or protein interactions.

    Industry: Could be used in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Butanamide, N-(methylsulfonyl)-N-(4-nitrophenyl)- would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of the nitro group suggests potential involvement in redox reactions, while the methylsulfonyl group may influence solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Butanamide, N-(methylsulfonyl)-N-(phenyl)-: Lacks the nitro group, which may result in different reactivity and applications.

    Butanamide, N-(ethylsulfonyl)-N-(4-nitrophenyl)-: Similar structure but with an ethylsulfonyl group instead of methylsulfonyl, potentially affecting its chemical properties.

    Butanamide, N-(methylsulfonyl)-N-(4-chlorophenyl)-: Contains a chloro group instead of a nitro group, which may alter its reactivity and biological activity.

Uniqueness

The unique combination of the methylsulfonyl and 4-nitrophenyl groups in Butanamide, N-(methylsulfonyl)-N-(4-nitrophenyl)- imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61068-37-9

Molecular Formula

C11H14N2O5S

Molecular Weight

286.31 g/mol

IUPAC Name

N-methylsulfonyl-N-(4-nitrophenyl)butanamide

InChI

InChI=1S/C11H14N2O5S/c1-3-4-11(14)12(19(2,17)18)9-5-7-10(8-6-9)13(15)16/h5-8H,3-4H2,1-2H3

InChI Key

YPRATTXOXSOETB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C

Origin of Product

United States

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